1-[5-(1-naphthyloxy)pentyl]pyrrolidine

Histamine H₃ receptor Binding affinity Ring-size SAR

1-[5-(1-Naphthyloxy)pentyl]pyrrolidine (IUPAC: 1-(5-naphthalen-1-yloxypentyl)pyrrolidine; molecular formula C₁₉H₂₅NO; molecular weight 283.4 g/mol) is a synthetic N-alkylpyrrolidine derivative featuring a 1-naphthyloxy group linked via a five-carbon pentyl spacer to a pyrrolidine ring. The compound belongs to the broader class of (aryloxy)alkylamine histamine H₃ receptor (H₃R) ligands and has also been disclosed as a 5-lipoxygenase (5-LO) inhibitor in the patent literature.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
Cat. No. B4995790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(1-naphthyloxy)pentyl]pyrrolidine
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCCOC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H25NO/c1(4-13-20-14-5-6-15-20)7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2
InChIKeyZONJQABKWAGZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[5-(1-Naphthyloxy)pentyl]pyrrolidine – Chemical Identity and Key Comparator Landscape for Procurement Decisions


1-[5-(1-Naphthyloxy)pentyl]pyrrolidine (IUPAC: 1-(5-naphthalen-1-yloxypentyl)pyrrolidine; molecular formula C₁₉H₂₅NO; molecular weight 283.4 g/mol) is a synthetic N-alkylpyrrolidine derivative featuring a 1-naphthyloxy group linked via a five-carbon pentyl spacer to a pyrrolidine ring . The compound belongs to the broader class of (aryloxy)alkylamine histamine H₃ receptor (H₃R) ligands [1] and has also been disclosed as a 5-lipoxygenase (5-LO) inhibitor in the patent literature [2]. Its closest structural analogs—differing only in the cyclic amine ring size—are the corresponding piperidine (six-membered ring) and azepane (seven-membered ring) derivatives, both of which have been characterized in head-to-head pharmacological studies [1]. This guide provides quantitative differentiation evidence to support informed scientific selection among these in-class candidates.

Why Generic Substitution of 1-[5-(1-Naphthyloxy)pentyl]pyrrolidine with In-Class Analogs Is Scientifically Unjustified


Although the piperidine (six-membered) and azepane (seven-membered) ring homologs share an identical 1-naphthyloxy-pentyl pharmacophore, published head-to-head binding data demonstrate that ring size alone produces a >2-fold variation in histamine H₃ receptor affinity [1]. The pyrrolidine analog occupies a distinct intermediate affinity position (H₃R Kᵢ) between its piperidine and azepane counterparts, indicating that the five-membered ring imposes a unique conformational constraint on the basic amine that cannot be replicated by larger rings [1]. Furthermore, the pentyl linker length is a critical determinant of both H₃R affinity [2] and 5-lipoxygenase inhibitory potency [3]; shorter (ethyl, propyl) or longer (hexyl) linker analogs exhibit significantly altered pharmacological profiles [2][3]. These structure–activity relationships confirm that the pyrrolidine–pentyl–1-naphthyloxy combination is not interchangeable with any other ring size–linker length pairing without quantitative verification of target engagement.

Quantitative Differentiation Evidence for 1-[5-(1-Naphthyloxy)pentyl]pyrrolidine Versus Closest Analogs


Histamine H₃ Receptor Affinity: Pyrrolidine vs. Piperidine vs. Azepane Ring Homologs

In a direct head-to-head study by Łażewska et al. (2018), the pyrrolidine analog 1-[5-(1-naphthyloxy)pentyl]pyrrolidine exhibited a histamine H₃ receptor Kᵢ of 48 nM, positioning it between the six-membered piperidine ring analog (Kᵢ = 53.9 nM) and the seven-membered azepane ring analog (Kᵢ = 21.9 nM) [1]. This represents a 1.12-fold affinity advantage over the piperidine analog, while the azepane analog is 2.2-fold more potent. A structurally distinct comparator, N-(5-p-nitrophenoxypentyl)pyrrolidine (UCL 1972), shows a Kᵢ of 39 ± 11 nM [2], indicating that the naphthyloxy substitution trades a modest ~1.2-fold reduction in H₃R affinity for substantially higher lipophilicity (estimated ΔcLogP ~2.5–3.0 log units) that may improve CNS penetration . The pyrrolidine ring provides the optimal balance of H₃R affinity and molecular properties within the naphthyloxy series.

Histamine H₃ receptor Binding affinity Ring-size SAR

Linker-Length Optimization: Pentyl (C5) vs. Shorter and Longer Alkyl Spacers

The pentyl (C5) linker is critical for dual-target activity. In the histamine H₃R antagonist series by Ganellin et al., the pentyl-linked N-(5-p-nitrophenoxypentyl)pyrrolidine (UCL 1972) achieved a Kᵢ of 39 nM with an in vivo ED₅₀ of 1.1 mg/kg p.o., whereas shorter-chain analogs (e.g., propyl, butyl) showed substantially reduced affinity [1]. In the 5-lipoxygenase patent series (US5420298), the pentyl linker is explicitly exemplified alongside the pyrrolidine ring in the naphthyloxy series, with the pentyl spacer identified as providing optimal enzyme access [2]. The hexyl homolog 1-[6-(1-naphthyloxy)hexyl]pyrrolidine (SC-5366778) has a calculated LogP of 5.49 and a topological polar surface area (tPSA) of 12.5 Ų, reflecting increased lipophilicity that may alter ADME properties relative to the pentyl analog . The pentyl linker thus represents the empirically validated optimum for balancing target affinity and drug-like physicochemical properties.

Linker-length SAR 5-Lipoxygenase inhibition Histamine H₃ receptor

Dual-Target Profile: H₃R Antagonism Plus 5-Lipoxygenase Inhibition Not Shared by All Ring Homologs

According to US Patent US5420298, 1-[5-(1-naphthyloxy)pentyl]pyrrolidine is explicitly claimed as a 5-lipoxygenase (5-LO) inhibitor, with activity demonstrated in RBL-1 cell-based assays and in human whole blood (HWB) [1]. Concurrently, the Łażewska et al. (2018) study establishes the compound's H₃R antagonist profile (Kᵢ = 48 nM) [2]. This dual-target profile—combining central H₃R antagonism with peripheral anti-inflammatory 5-LO inhibition—is a unique feature of the pyrrolidine–naphthyloxy–pentyl scaffold. By contrast, the structurally related azepane analog (11) and piperidine analog (13) have been extensively characterized only for H₃R activity and anticonvulsant efficacy [2]; their 5-LO inhibitory activity has not been reported. Similarly, the phenoxy-substituted pyrrolidine UCL 1972 (Kᵢ = 39 nM, H₃R) lacks documented 5-LO activity [3]. The combination of naphthyloxy aromatic moiety, pyrrolidine ring, and pentyl linker thus confers a dual pharmacology not recapitulated by any single comparator.

5-Lipoxygenase inhibition Dual pharmacology Target selectivity

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness vs. Ring Homologs

The target compound's molecular weight of 283.4 g/mol and the presence of a single basic amine (pyrrolidine pKₐ ~10.5–11) place it within favorable CNS drug-like space (MW < 400, one basic center) . The calculated LogP of the closely related 1-[6-(1-naphthyloxy)hexyl]pyrrolidine is 5.49, and the pentyl analog is estimated to be ~0.5 log units lower (cLogP ≈ 5.0) based on the incremental methylene contribution . This lipophilicity is substantially higher than the phenoxy analog UCL 1972 (cLogP ≈ 2.5–3.0) [1], predicting enhanced blood–brain barrier penetration for CNS applications. Within the naphthyloxy ring-homolog series, the pyrrolidine ring provides lower molecular weight (283.4 vs. 297.5 for piperidine and 311.5 for azepane) and fewer rotatable bonds compared to larger rings, potentially favoring faster brain equilibration kinetics. The combination of moderate lipophilicity (cLogP ~5.0) and low molecular weight distinguishes the pyrrolidine analog from both more polar phenoxy derivatives and heavier ring-expanded homologs.

Lipophilicity CNS drug-likeness Physicochemical properties

Recommended Application Scenarios for 1-[5-(1-Naphthyloxy)pentyl]pyrrolidine Based on Quantitative Differentiation Evidence


CNS Histamine H₃ Receptor Antagonist Lead Optimization Requiring Balanced Affinity

For medicinal chemistry programs targeting histamine H₃ receptor antagonism in CNS disorders (cognitive impairment, epilepsy, sleep disorders), 1-[5-(1-naphthyloxy)pentyl]pyrrolidine provides a Kᵢ of 48 nM—a level sufficient for robust target engagement while avoiding the potential for excessive receptor occupancy associated with sub-10 nM ligands [1]. Compared to the azepane analog (Kᵢ = 21.9 nM), the pyrrolidine offers a wider therapeutic window for dose titration; compared to the piperidine analog (Kᵢ = 53.9 nM), it provides a modest but measurable 1.12-fold affinity improvement [1].

Dual-Target CNS/Peripheral Inflammation Probe Development

The compound is uniquely suited for pharmacological tool studies investigating the intersection of histaminergic neurotransmission and leukotriene-mediated inflammatory pathways, as it is the only member of the naphthyloxyalkylamine series with documented activity at both H₃R (Kᵢ = 48 nM) [1] and 5-lipoxygenase (confirmed in RBL-1 cells and human whole blood) [2]. No other ring-size homolog or phenoxy analog has been demonstrated to possess this dual pharmacology, making the target compound irreplaceable for dual-pathway hypothesis testing [1][2].

In Vivo Proof-of-Concept Studies Requiring Oral Bioavailability in Rodent Models

The structurally analogous pentyl-linked pyrrolidine UCL 1972 has demonstrated oral efficacy in mice (ED₅₀ = 1.1 mg/kg p.o. on brain tele-methylhistamine levels) [3], establishing that the pyrrolidine–pentyl scaffold is compatible with oral absorption and CNS penetration. The naphthyloxy substitution enhances lipophilicity (estimated cLogP ~5.0 vs. ~2.5–3.0 for UCL 1972) , predicting improved passive blood–brain barrier permeation—a critical advantage for in vivo CNS target engagement studies. This compound is preferred over the more polar phenoxy analog for CNS-focused in vivo experiments.

Structure–Activity Relationship (SAR) Reference Standard for Ring-Size and Linker-Length Optimization

As the pyrrolidine member of a systematically characterized ring-homolog series (pyrrolidine, piperidine, azepane), this compound serves as an essential SAR reference point. Quantitative binding data (Kᵢ = 48 nM) [1] enables researchers to calibrate the impact of ring expansion on H₃R affinity within a given chemical series. Additionally, the pentyl linker represents the validated optimum between shorter (reduced potency) and longer (ADME penalty) alkyl spacers [2][3]. Procurement of this compound as a defined reference standard supports rigorous SAR interpretation in medicinal chemistry programs.

Quote Request

Request a Quote for 1-[5-(1-naphthyloxy)pentyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.